

Application Notes and Protocols for RNA Labeling Using 3-Cyanovinylcarbazole (3-CNVK)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyanovinylcarbazole
phosphoramidite

Cat. No.: B15140440

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing RNA in situ is crucial for understanding its spatial and temporal dynamics, which play a pivotal role in gene expression, regulation, and the pathogenesis of various diseases. Traditional RNA fluorescence in situ hybridization (FISH) methods often suffer from signal loss during stringent washing steps, which are necessary to reduce background from non-specifically bound probes. 3-Cyanovinylcarbazole (3-CNVK) offers a robust solution to this challenge. Incorporated as a modified nucleoside into oligonucleotide probes, 3-CNVK acts as an ultrafast and reversible photo-cross-linker. Upon brief exposure to UV light (365-385 nm), 3-CNVK forms a stable covalent bond with pyrimidine bases (uracil and cytosine) in the target RNA. This photo-cross-linking technology enables the development of "wash-free" FISH protocols, leading to enhanced signal stability, improved detection sensitivity, and the ability to probe structured RNA regions.

Principle of 3-CNVK Mediated RNA Labeling

The core of this technology lies in the photochemical properties of 3-CNVK. When a 3-CNVK-modified oligonucleotide probe hybridizes to its complementary RNA sequence, a subsequent brief irradiation with 365 nm UV light initiates a [2+2] cycloaddition reaction between the vinyl group of 3-CNVK and a pyrimidine base on the target RNA strand. This results in a stable, covalent cross-link. The cross-linking is reversible; irradiation at a shorter wavelength (312 nm)

can cleave the bond. For RNA labeling applications, the irreversible nature of the cross-link under typical experimental conditions ensures that the fluorescent probe remains securely attached to the target RNA, even through rigorous post-hybridization steps.

Quantitative Data Summary

The use of 3-CNVK modified probes in RNA labeling and detection offers significant quantitative advantages over traditional methods.

Parameter	Observation	Reference
Thermal Stability	Increase in duplex melting temperature (T_m) by approximately 30°C after photo-cross-linking.	
Detection Sensitivity	5.4-fold increase in detection sensitivity in FISH applications.	
Target Enrichment	3.9 to 20-fold enrichment of miRNA targets compared to non-cross-linking methods.	
Cross-linking Efficiency	100% cross-linking to thymine in 1 second and to cytosine in 25 seconds upon 366 nm irradiation.	
Reversibility	Complete reversal of the cross-link after 3 minutes of irradiation at 312 nm.	

Experimental Protocols

Protocol 1: Synthesis of 3-CNVK Modified Oligonucleotide Probes

3-CNVK is incorporated into oligonucleotide probes during standard phosphoramidite-based solid-phase synthesis.

Materials:

- 3-Cyanovinylcarbazole (CNVK) phosphoramidite
- Standard DNA/RNA phosphoramidites (A, C, G, T/U)
- Fluorescent dye phosphoramidite (e.g., Cy3, Cy5) or NHS-ester dye for post-synthesis labeling
- Solid support (e.g., CPG)
- Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deprotection solution)
- HPLC purification system

Procedure:

- **Oligonucleotide Design:** Design an oligonucleotide probe (typically 18-22 nucleotides) complementary to the target RNA sequence. The 3-CNVK modification should be placed opposite a pyrimidine base (U or C) in the target sequence for optimal cross-linking. A fluorescent dye can be incorporated at the 5' or 3' end.
- **Automated Synthesis:** Utilize a standard automated DNA/RNA synthesizer. The 3-CNVK phosphoramidite is coupled using the same protocol as standard nucleoside phosphoramidites.
- **Deprotection and Cleavage:** Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using the appropriate deprotection solution (e.g., ammonium hydroxide).
- **Purification:** Purify the full-length, labeled oligonucleotide probe using high-performance liquid chromatography (HPLC).
- **Quantification:** Determine the concentration of the purified probe using UV-Vis spectrophotometry.

Protocol 2: Wash-Free RNA Fluorescence In Situ Hybridization (FISH)

This protocol is designed for the detection of RNA in cultured cells.

Materials:

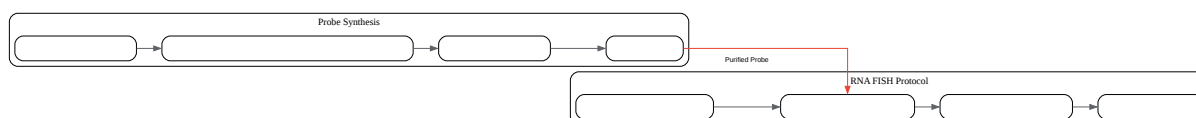
- Cells cultured on coverslips
- Phosphate-buffered saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Solution: 0.5% Triton X-100 in PBS
- Hybridization Buffer: 40% formamide, 2x SSC, 10% dextran sulfate
- 3-CNVK modified fluorescent oligonucleotide probe
- DAPI solution (for nuclear counterstaining)
- Mounting medium
- UV lamp (365 nm)

Procedure:

- Cell Preparation:
 - Wash cells grown on coverslips twice with PBS.
 - Fix the cells with Fixation Solution for 10 minutes at room temperature.
 - Wash twice with PBS.
 - Permeabilize the cells with Permeabilization Solution for 5 minutes at room temperature.
 - Wash twice with PBS.

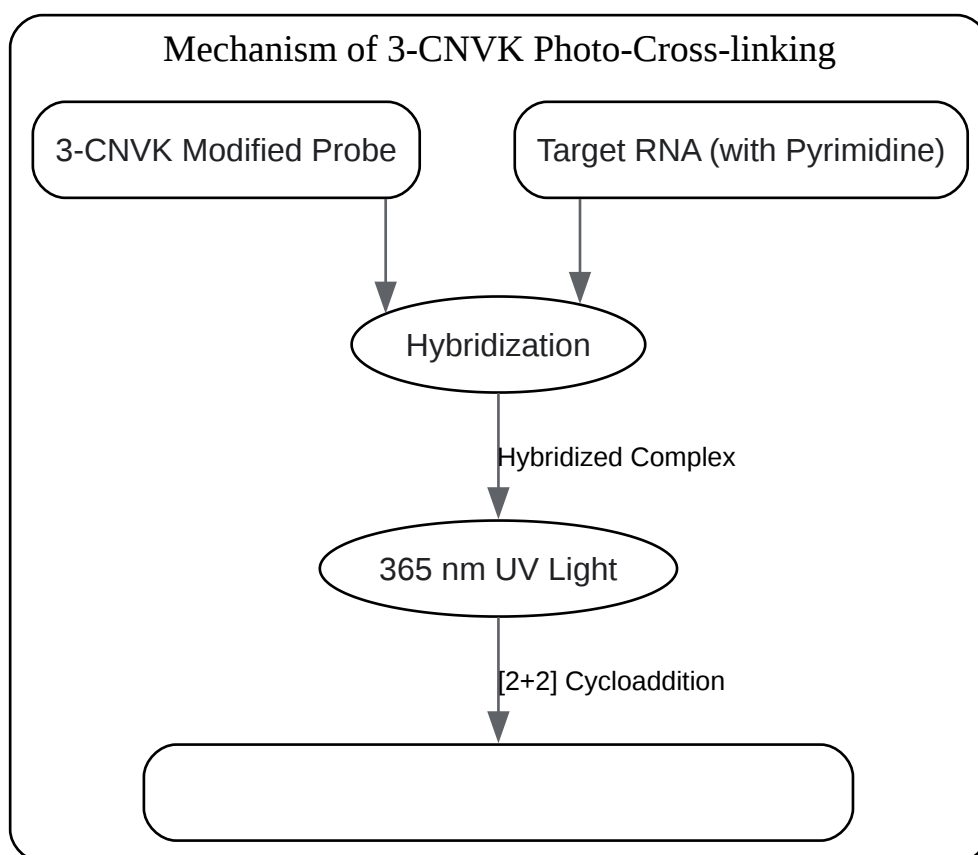
- Hybridization:
 - Prepare the hybridization solution by diluting the 3-CNVK modified fluorescent probe in Hybridization Buffer to a final concentration of 10-50 nM.
 - Apply the hybridization solution to the coverslips.
 - Incubate in a humidified chamber at 37°C for 2-4 hours.
- Photo-Cross-linking:
 - Place the coverslips on a cold plate and irradiate with a 365 nm UV lamp for 5-15 seconds. The optimal irradiation time may need to be determined empirically.
- Washing and Counterstaining (Optional - for background reduction):
 - While this is a "wash-free" protocol, a brief wash can sometimes improve the signal-to-noise ratio. Wash the coverslips with 2x SSC for 5 minutes at room temperature.
 - Stain the nuclei with DAPI solution for 5 minutes.
 - Rinse briefly with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for RNA labeling using 3-CNVK modified probes.



[Click to download full resolution via product page](#)

Caption: Mechanism of 3-CNVK mediated photo-cross-linking to target RNA.

- To cite this document: BenchChem. [Application Notes and Protocols for RNA Labeling Using 3-Cyanovinylcarbazole (3-CNVK)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15140440#using-3-cyanovinylcarbazole-for-rna-labeling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com